

Eucannabinolide: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest		
Compound Name:	Eucannabinolide	
Cat. No.:	B1671776	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucannabinolide is a sesquiterpene lactone of the germacranolide class, a group of natural compounds characterized by a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety. First isolated from plants of the Eupatorium genus, such as Eupatorium cannabinum Linn, **Eucannabinolide** has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its mechanism of action, with a focus on its role as a signaling pathway modulator.

Chemical and Physical Properties

Eucannabinolide is a complex organic molecule with the chemical formula C22H28O8. Its identity is well-established through various spectroscopic and analytical techniques. The compound is also known by several synonyms, including Hiyodorilactone A, Schkuhrin I, and Eupaformosanin.

Physicochemical Data

The core physicochemical properties of **Eucannabinolide** are summarized in the table below. It is noteworthy that while many properties have been determined or computationally predicted,



experimental values for properties such as melting and boiling points are not readily available in published literature.

Property	Value	Source
Molecular Formula	C22H28O8	
Molecular Weight	420.45 g/mol	•
Monoisotopic Mass	420.178417872 Da	_
CAS Number	38458-58-1	_
Appearance	Oil	_
Solubility	Water: Practically insoluble (Predicted: 0.072 g/L)Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	-
IUPAC Name	[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate	-

Predicted Chemical Properties

Computational models provide additional insights into the chemical behavior of **Eucannabinolide**. These predictions are valuable for understanding its pharmacokinetics and potential for drug development.



Property	Predicted Value	Source(s)
logP (Octanol-Water)	1.33 - 1.59	
pKa (Strongest Acidic)	6.18	_
pKa (Strongest Basic)	-2.6	_
Polar Surface Area	119.36 Ų	_
Hydrogen Bond Donors	2	_
Hydrogen Bond Acceptors	8	_
Rotatable Bond Count	7	_

Experimental Protocols Isolation and Purification

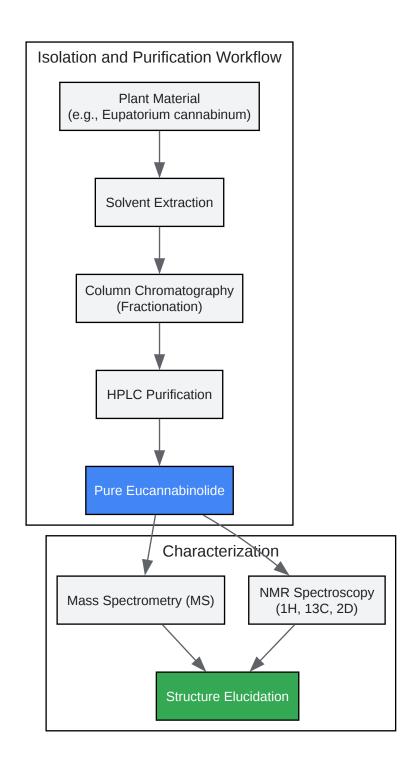
The isolation of **Eucannabinolide** from its natural source, such as the aerial parts of Eupatorium cannabinum, follows a multi-step process typical for natural product chemistry. The general workflow involves extraction, fractionation, and purification.

Methodology:

- Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.
- Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A solvent gradient is applied to elute fractions with different polarities.
- Purification: Fractions identified as containing the target compound (monitored by Thin Layer Chromatography) are further purified. This typically requires repeated chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), to isolate
 Eucannabinolide to a high degree of purity (>98%).



Structure Elucidation: The final structure of the purified compound is confirmed using modern spectroscopic methods, primarily Mass Spectrometry (MS) for determining the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like HSQC and HMBC) to determine the precise connectivity and stereochemistry of the atoms.





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Generalized workflow for the isolation and characterization of **Eucannabinolide**.

Biological Activity and Signaling Pathways

Eucannabinolide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical therapeutic target in various cancers, particularly Triple-Negative Breast Cancer (TNBC).

Mechanism of Action: STAT3 Inhibition

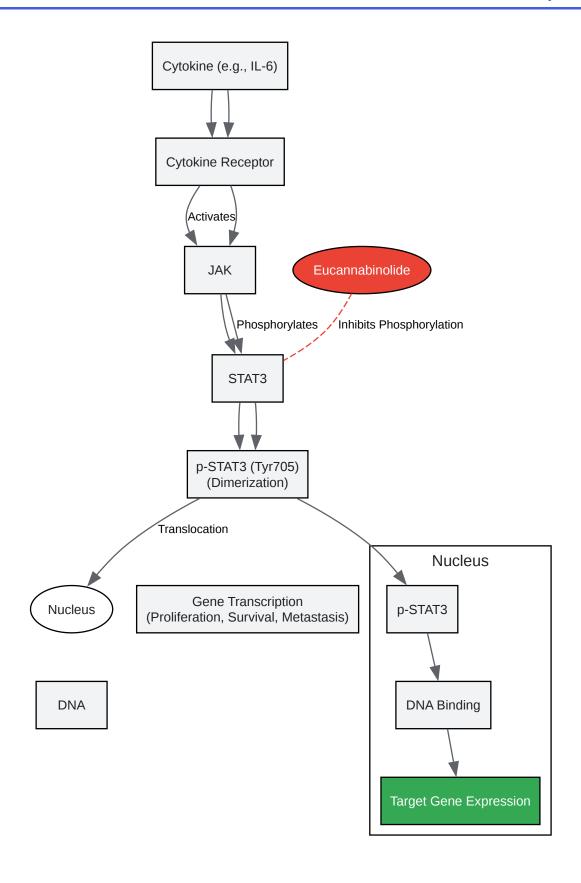
Aberrant activation of the STAT3 pathway is a key driver in cancer cell proliferation, survival, metastasis, and chemoresistance. **Eucannabinolide** exerts its anti-cancer effects by directly targeting and inactivating this pathway.

Experimental Findings:

- Suppression of STAT3 Activation: **Eucannabinolide** effectively suppresses both constitutive and interleukin-6 (IL-6) induced phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705). This phosphorylation is essential for STAT3 activation.
- Inhibition of Nuclear Translocation: By preventing its activation, **Eucannabinolide** inhibits the translocation of STAT3 from the cytoplasm into the nucleus.
- Decreased DNA Binding: Consequently, the ability of STAT3 to bind to DNA and activate the transcription of its target genes (which promote cell growth and survival) is significantly diminished.

Studies have shown that this targeted inhibition of STAT3 leads to a reduction in TNBC cell viability, proliferation, migration, and invasion. Furthermore, **Eucannabinolide** has been observed to reduce cancer stem cell-like traits in TNBC cells, which are often associated with tumor recurrence and metastasis. In vivo studies using xenograft models have confirmed that administration of **Eucannabinolide** can inhibit tumor growth and metastasis.





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Eucannabinolide's inhibitory effect on the STAT3 signaling pathway.



Conclusion

Eucannabinolide is a promising natural product with well-defined chemical properties and significant, targeted biological activity. Its ability to inhibit the STAT3 signaling pathway makes it a valuable lead compound for the development of novel therapeutics, especially for cancers like TNBC that currently have limited targeted treatment options. Further research into its synthesis, derivatization, and clinical efficacy is warranted to fully explore its therapeutic potential.

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